Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolopyrimidine derivative characterized by a cyclopentyl substituent at position 7, a chlorine atom at position 2, and a methyl ester at position 4. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors such as Ribociclib impurities . Its molecular formula is C₁₃H₁₄ClN₃O₂, with a molecular weight of 283.73 g/mol (exact mass: 283.0722) .
Properties
IUPAC Name |
methyl 2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-19-12(18)10-6-8-7-15-13(14)16-11(8)17(10)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYPELSIJDJQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Copper Bimetallic Catalysis
The most robust method involves a nickel-copper bimetallic system for coupling 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid. As detailed in CN111303162B, this reaction proceeds via a Michael addition-cyclization cascade. Key parameters include:
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Catalysts : Nickel chloride (0.3 mol%) and cuprous iodide (2.5 mol%) with triphenylphosphine as a ligand.
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Solvent : Absolute ethanol at 65°C for 8 hours.
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Yield : 73.1% for the intermediate 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid.
Subsequent intramolecular cyclization using cuprous chloride in dimethyl sulfoxide (DMSO) at 70°C for 12 hours yields 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with 97.6% efficiency. Oxidation with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) in tetrahydrofuran (THF) completes aromatization to the carboxylic acid derivative.
Esterification Protocol :
To convert the carboxylic acid to the methyl ester, a Fischer esterification is employed:
Copper-Catalyzed Sonogashira Coupling
An alternative route from the Taylor & Francis article uses Cu-catalyzed Sonogashira coupling between 5-bromo-2,4-dichloropyrimidine and methyl propiolate. This method avoids palladium catalysts, reducing costs:
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Conditions : CuI (10 mol%), PPh₃ (20 mol%), and diisopropylethylamine in DMF at 80°C.
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Yield : 68–72% for the coupled intermediate.
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Cyclization : Heating in DMSO with K₂CO₃ induces cyclization to the pyrrolopyrimidine core, followed by chlorination with POCl₃ to install the 2-chloro substituent.
Comparative Analysis of Methodologies
Table 1: Key Parameters for Methyl Ester Synthesis
The nickel-copper method offers higher yields and fewer steps, making it industrially preferable. However, the copper-only route avoids noble metals, aligning with green chemistry principles.
Optimization of Critical Reaction Steps
Selective Chlorination
Installing the 2-chloro substituent is achieved via two pathways:
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Direct Chlorination : Treating the pyrrolopyrimidine core with POCl₃ at reflux (110°C) for 6 hours.
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Hydrogenation-Dechlorination : Using Pd/C under H₂ to selectively remove a 4-chloro group from 2,4-dichloro intermediates, as seen in CN102633802A.
Chlorination Efficiency :
Solvent and Temperature Effects
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DMSO Superiority : Cyclization in DMSO at 70–100°C enhances reaction rates due to its high polarity and ability to stabilize transition states.
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Ethanol Limitations : While ethanol is cost-effective, prolonged heating (>8 hours) leads to ester hydrolysis, necessitating precise reaction control.
Industrial Scalability and Challenges
Cost-Benefit Analysis
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Hydrodechlorination: This reaction involves the removal of chlorine atoms using zinc dust and solvents like ethanol or isopropyl alcohol.
Ester Hydrolysis: Catalyzed by 4-dimethylaminopyridine (DMAP) in ethanol, this reaction converts the ester group into a carboxylic acid.
Common Reagents and Conditions
Zinc dust: Used in hydrodechlorination reactions.
Ethanol and isopropyl alcohol: Common solvents for hydrodechlorination.
4-Dimethylaminopyridine (DMAP): Catalyst for ester hydrolysis.
Major Products Formed
The major products formed from these reactions include the dechlorinated and hydrolyzed derivatives of the original compound .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C13H14ClN3O2
- Molecular Weight : 279.72 g/mol
- CAS Number : 2241238-44-6
This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its structural resemblance to purines and pyrimidines, enhancing its biological relevance.
Pharmacological Applications
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate exhibits a variety of pharmacological activities:
- Anticancer Activity :
- Antiviral Properties :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Case Studies
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Anticancer Activity Study :
- A study published in the Bulletin of the Chemical Society of Ethiopia detailed the synthesis and evaluation of various pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties. The study highlighted that specific modifications to the structure enhanced cytotoxicity against cancer cell lines .
- Antiviral Research :
- Anti-inflammatory Applications :
Mechanism of Action
The mechanism of action of Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights structural differences in substituents and their impact on physicochemical properties:
Key Observations
- Ester vs. Carboxylic Acid : The methyl ester (target) offers better cell permeability than the carboxylic acid analog , but the latter is critical for synthesizing amide derivatives .
- Chlorine Position : Moving chlorine from position 2 (target) to 4 (e.g., Ethyl 4-chloro-5-hydroxy-...) alters electronic distribution and reactivity .
Physicochemical Properties
Biological Activity
Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anti-cancer, anti-microbial, and antioxidant activities.
- Molecular Formula : C₁₄H₁₇ClN₄O
- Molecular Weight : 292.77 g/mol
- CAS Registry Number : 1211443-61-6
Synthesis and Derivatives
Research indicates that various derivatives of this compound have been synthesized using solvent-free microwave irradiation techniques. These derivatives have been screened for their biological activities, particularly focusing on their efficacy against cancer cell lines and microbial strains.
1. Anti-Cancer Activity
In vitro studies have demonstrated that several derivatives of this compound exhibit notable anti-cancer properties. For instance:
- MCF-7 Cell Line : Compounds derived from this parent structure showed promising results against the MCF-7 breast cancer cell line. Specifically, compounds such as 6e (51.35 μg/mL) and 6f (60.14 μg/mL) displayed significant cytotoxicity, indicating their potential as anti-cancer agents .
2. Anti-Microbial Activity
The synthesized compounds were also evaluated for their anti-microbial properties:
| Compound | Microbial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | S. pneumoniae | Not specified |
| 6f | B. cereus | Not specified |
| 6f | S. aureus | Not specified |
These compounds demonstrated potent antibacterial activity against several strains, particularly against S. pneumoniae and S. aureus, suggesting their utility in treating bacterial infections .
3. Antioxidant Activity
The antioxidant potential of these compounds was assessed using the DPPH assay method:
- Compound 7a showed a high potential for antioxidant activity with an IC50 value of 52.21 μg/mL, indicating its effectiveness in scavenging free radicals .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of these compounds to specific biological targets:
- The binding energy for the most active compounds ranged from -7.12 kcal/mol to -1.21 kcal/mol when docked to the estrogen receptor alpha (ER-alpha), highlighting their potential mechanism of action in cancer therapy .
Case Studies and Research Findings
Several studies have focused on the therapeutic potential of pyrrolo[2,3-d]pyrimidine derivatives:
- Synthesis and Screening : A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and screened them for various biological activities, confirming that modifications in the cyclopentyl group significantly influenced their efficacy against cancer and microbial strains .
- Therapeutic Applications : The compound's derivatives are being explored for therapeutic applications beyond oncology, including possible roles in treating neurodegenerative diseases due to their antioxidant properties .
Q & A
Q. What are the common synthetic routes for Methyl 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?
The synthesis typically involves multi-step reactions starting with pyrrolo[2,3-d]pyrimidine precursors. Key steps include:
- Nucleophilic substitution at the 4-chloro position using cyclopentylamine under reflux conditions .
- Esterification of the carboxylate group using methanol and acid catalysis .
- Purification via column chromatography and recrystallization from acetonitrile or methanol .
Critical intermediates are monitored using HPLC (for purity) and NMR (structural confirmation) .
Q. Which analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyclopentyl group at N7) .
- HPLC : Quantifies purity (>95% required for biological assays) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., intermolecular interactions in analogs) .
Q. What chemical reactions are typically performed on this compound?
Q. What biological assays are used to evaluate its activity?
- Kinase inhibition assays : Measures IC50 values against targets like JAK3 using ADP-Glo™ kits .
- Cellular viability assays : Evaluates cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies target interaction kinetics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclopentyl substitution .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .
- Catalyst screening : Copper(I) iodide improves coupling efficiency in heterocycle formation .
- In-line analytics : Use HPLC-MS to monitor reaction progress and identify byproducts .
Q. How to design analogs for structure-activity relationship (SAR) studies?
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Substituent variation : Replace the cyclopentyl group with other alkyl/aryl groups to probe steric effects .
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Functional group modification : Convert the carboxylate to amides or hydroxamates for improved solubility .
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Table of analogs :
Compound Name Substituents Key Feature Reference Ethyl 4-chloro-7H-pyrrolo[...] Ethyl ester, no cyclopentyl Lower kinase affinity 2-Chloro-7-cyclopentyl-... Carboxamide (N,N-dimethyl) Enhanced solubility
Q. How to resolve contradictions in spectral data during characterization?
Q. What alternative synthetic pathways use transition metal catalysis?
- Copper-catalyzed cyclization : Forms pyrrolo-pyrimidine cores from iodopyrimidines and malononitrile .
- Palladium-mediated cross-coupling : Introduces aryl/heteroaryl groups at the 5-position .
- Microwave-assisted synthesis : Reduces reaction times for nucleophilic substitutions (e.g., 30 minutes vs. 12 hours) .
Q. How to evaluate its interaction with kinase targets?
Q. How to address solubility issues in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
